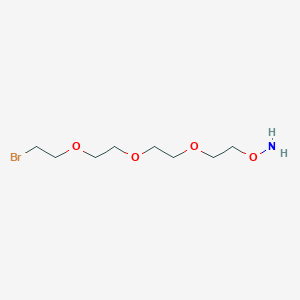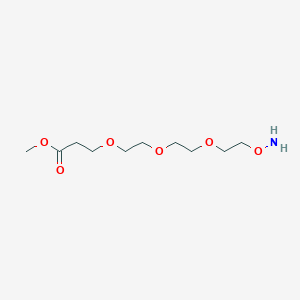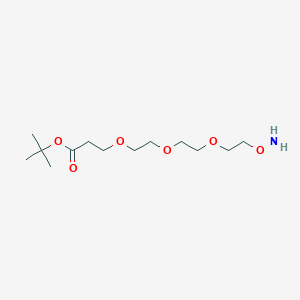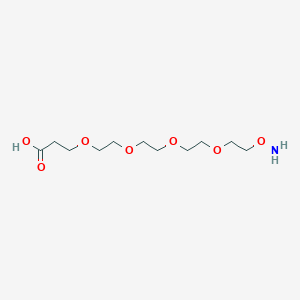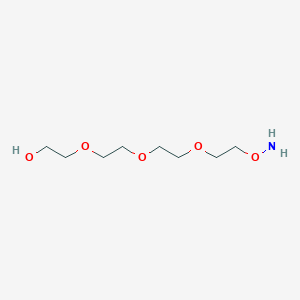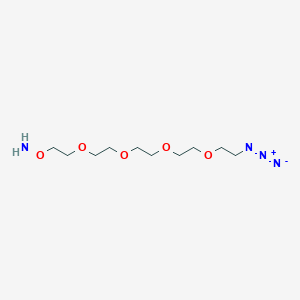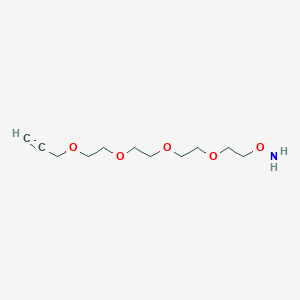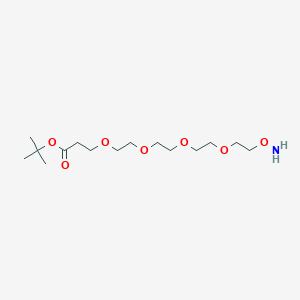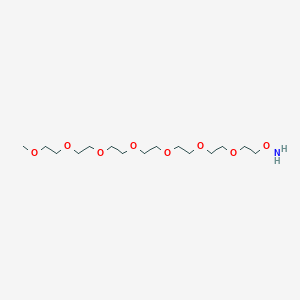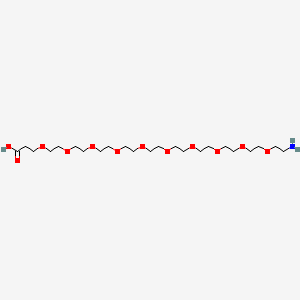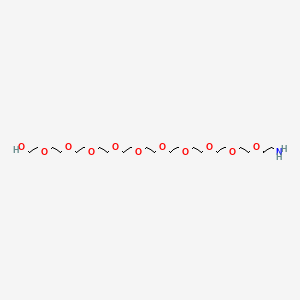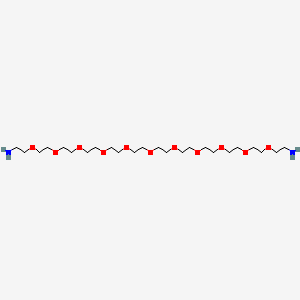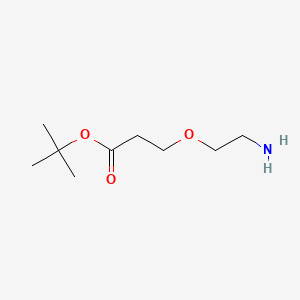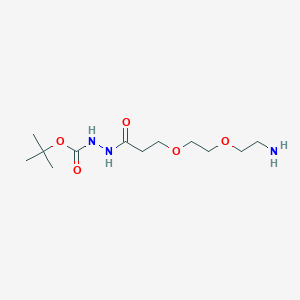
Antibiotic A 40104A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic A 40104A is a member of the pleuromutilin family of antibiotics. It is a novel antibiotic derived from the submerged aerobic fermentation of the basidiomycete Clitopilus pseudo-pinsitus. This compound is particularly effective against gram-positive and gram-negative bacteria, anaerobic bacteria, and Mycoplasma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antibiotic A 40104A is synthesized through the fermentation of Clitopilus pseudo-pinsitus. The fermentation process involves culturing the microorganism under submerged aerobic conditions in a suitable nutrient medium. The antibiotic complex, comprising factors A, B, C, and D, is then isolated. Factor A, the major new factor, is the D-xylose acetal derivative of pleuromutilin .
Industrial Production Methods: For industrial production, the fermentation process is optimized for yield and ease of product isolation. The culture medium is carefully selected to support the growth of Clitopilus pseudo-pinsitus and the production of the antibiotic complex. After fermentation, the antibiotic is extracted and purified using standard biochemical techniques .
Análisis De Reacciones Químicas
Types of Reactions: Antibiotic A 40104A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of pleuromutilin, each with unique antimicrobial properties .
Aplicaciones Científicas De Investigación
Antibiotic A 40104A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of pleuromutilin derivatives.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents for agricultural and veterinary applications
Mecanismo De Acción
Antibiotic A 40104A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis .
Comparación Con Compuestos Similares
Pleuromutilin: The parent compound from which Antibiotic A 40104A is derived.
Tiamulin: Another pleuromutilin derivative with similar antimicrobial properties.
Valnemulin: A pleuromutilin antibiotic used in veterinary medicine
Uniqueness: this compound is unique due to its D-xylose acetal derivative structure, which provides enhanced antimicrobial activity compared to other pleuromutilin derivatives. Its broad-spectrum activity against various bacteria, including resistant strains, makes it a valuable compound in the fight against bacterial infections .
Propiedades
Número CAS |
69659-06-9 |
|---|---|
Fórmula molecular |
C27H42O9 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyacetate |
InChI |
InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15+,17-,18-,20+,21-,22+,23+,24+,25-,26+,27+/m1/s1 |
Clave InChI |
IXAUHHCDEWKMMA-KMIAPUGNSA-N |
SMILES |
O=C(O[C@@H]1[C@]([C@H](C)CC2)(C)[C@](C(CC3)=O)([H])C32C(C)[C@@H](O)[C@@](C)(C=C)C1)CO[C@H]4[C@@H]([C@@H]([C@H](CO4)O)O)O |
SMILES isomérico |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C |
SMILES canónico |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC4C(C(C(CO4)O)O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antibiotic A 40104A; A 40104A; A-40104A; A40104A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


